molecular formula C4H8O2S B103809 Methyl (methylthio)acetate CAS No. 16630-66-3

Methyl (methylthio)acetate

Cat. No.: B103809
CAS No.: 16630-66-3
M. Wt: 120.17 g/mol
InChI Key: HZYCAKGEXXKCDM-UHFFFAOYSA-N
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Description

Methyl (methylthio)acetate is an organic compound with the molecular formula C4H8O2S. It is a thioether ester, which means it contains both an ester functional group and a thioether group. This compound is known for its significance in the aroma profiles of certain fruits, such as Cucumis melo (melon) and strawberries . It is also referred to as methyl (methylmercapto)acetate or methyl S-methylthioglycolate .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl (methylthio)acetate can be synthesized through various methods. One common synthetic route involves the esterification of methylthioglycolic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds as follows:

CH3SCH2COOH+CH3OHCH3SCH2COOCH3+H2O\text{CH}_3\text{SCH}_2\text{COOH} + \text{CH}_3\text{OH} \rightarrow \text{CH}_3\text{SCH}_2\text{COOCH}_3 + \text{H}_2\text{O} CH3​SCH2​COOH+CH3​OH→CH3​SCH2​COOCH3​+H2​O

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may include steps such as distillation to purify the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl (methylthio)acetate undergoes various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester group in the presence of a base.

Major Products:

Scientific Research Applications

Methyl (methylthio)acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its role in the aroma profiles of fruits and its potential biological activities.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.

    Industry: It is used in the flavor and fragrance industry due to its characteristic aroma

Comparison with Similar Compounds

Methyl (methylthio)acetate can be compared with other similar compounds such as:

  • Methyl 3-(methylthio)propionate
  • Methyl thioglycolate
  • Methyl (methylsulfinyl)acetate

Uniqueness: this compound is unique due to its specific combination of ester and thioether functional groups, which contribute to its distinct chemical reactivity and aroma profile.

Properties

IUPAC Name

methyl 2-methylsulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O2S/c1-6-4(5)3-7-2/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZYCAKGEXXKCDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20168090
Record name Methyl (methylthio)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20168090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear, colourless liquid; Fruity, pungent aroma
Record name Methyl (methylthio)acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1678/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

49.00 to 51.00 °C. @ 12.00 mm Hg
Record name Methyl 2-(methylthio)acetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035646
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Soluble in non-polar solvents; insoluble in water, Soluble (in ethanol)
Record name Methyl (methylthio)acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1678/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.105-1.115 (20°)
Record name Methyl (methylthio)acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1678/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

16630-66-3
Record name Methyl (methylthio)acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16630-66-3
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Record name Methyl (methylthio)acetate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl (methylthio)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20168090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl (methylthio)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.970
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name METHYL (METHYLTHIO)ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GN58C28ML9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Methyl 2-(methylthio)acetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035646
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: The research mentions the identification of Methyl (methylthio)acetate as a novel sulfur volatile in strawberries. What was the significance of this finding?

A1: Identifying this compound in strawberries is significant for several reasons [, ].

  • Novel Compound: This compound had not been previously reported in strawberries, expanding our understanding of the complex aroma profile of this fruit [].
  • Sensory Perception: Sulfur volatiles, even at low concentrations, contribute significantly to the overall aroma and flavor perception of fruits like strawberries. Identifying specific compounds allows researchers to better understand how these aromas develop and potentially enhance desirable flavor profiles in different cultivars [].
  • Maturation Indicator: The study found that the concentration of this compound, along with other sulfur esters, increased significantly as strawberries ripened, particularly from the commercially ripe stage to overripe []. This suggests that these compounds could potentially serve as markers for strawberry maturity and help determine optimal harvesting time.

Q2: One of the papers mentions using this compound in a specific chemical reaction. Could you elaborate on this?

A2: Yes, the paper titled "Synthesis of methyl (methylthio) acetate by phase transfer catalysis" focuses on a synthetic method to produce this compound [].

  • Reaction Details: The synthesis involves reacting Methyl chloroacetate with Sodium methanethiolate, using Tetramethylammonium bromide as a phase transfer catalyst []. This catalyst facilitates the reaction between the two reactants present in different phases.

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